molecular formula C10H11BrO4S B3199770 3-[(3-Bromobenzyl)sulfonyl]propanoic acid CAS No. 1017090-62-8

3-[(3-Bromobenzyl)sulfonyl]propanoic acid

Cat. No.: B3199770
CAS No.: 1017090-62-8
M. Wt: 307.16 g/mol
InChI Key: ZQKRBSDSEBBJFQ-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)sulfonyl]propanoic acid is a chemical compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Antioxidant Activity Analysis

Sulfonyl compounds have been widely studied for their antioxidant capacities. The analytical methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, rely on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in the analysis of antioxidant capacity in complex samples, indicating the relevance of sulfonyl compounds in the field of food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Pollutant Degradation

Research on sulfonyl compounds has also extended to environmental applications, particularly in the degradation of polyfluoroalkyl chemicals. These chemicals, which include sulfonic acids, have been implicated in the formation of environmentally persistent pollutants. Studies have explored the microbial degradation pathways and the role of sulfonyl compounds in breaking down these pollutants, suggesting their potential for environmental remediation (Liu & Avendaño, 2013).

Adsorption Mechanisms for Pollutant Removal

The study of sulfonyl compounds has further applications in understanding adsorption mechanisms for the removal of pollutants from water. Research into the removal of per- and polyfluoroalkyl substances (PFAS) from water by carbonaceous nanomaterials (CNMs) highlights the importance of sulfonyl group-containing compounds in enhancing adsorption efficiency. This work underscores the potential for using sulfonyl compounds in the development of more effective water treatment solutions (Liu et al., 2020).

Mechanism of Action

The mechanism of action for 3-[(3-Bromobenzyl)sulfonyl]propanoic acid is not clear from the information available. It is used in proteomics research, which suggests it may interact with proteins in some way .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-[(3-bromophenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c11-9-3-1-2-8(6-9)7-16(14,15)5-4-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKRBSDSEBBJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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